2-(3,4-Dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-12-5-8-17(24-12)16(23-4)11-19-18(20)10-13-6-7-14(21-2)15(9-13)22-3/h5-9,16H,10-11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMSPSWJJZUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is further reacted with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 5-methylthiophen-2-yl group in the target compound distinguishes it from analogs with purely phenyl or pyridine substituents.
Physicochemical Properties
Predicted properties (based on analogs):
The thiophene and methoxy groups likely reduce LogP compared to purely aliphatic chloroacetamides (), balancing lipophilicity for drug-like properties .
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl acetamide with a suitable thiophene derivative. The process can be outlined as follows:
- Reagents : The primary reagents include 3,4-dimethoxyphenyl acetic acid, methanol, and a thiophene derivative.
- Reaction Conditions : The reaction is generally conducted under reflux conditions in an organic solvent such as dichloromethane or ethanol.
- Purification : The resultant compound is purified using chromatography techniques.
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties and effects on specific cellular pathways.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.
- Cell Lines Tested : Commonly tested lines include MDA-MB-231 (breast cancer) and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 27.6 | Induction of apoptosis via caspases |
| HeLa | 32.4 | Inhibition of proliferation |
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest potential anti-inflammatory and analgesic effects.
- Anti-inflammatory Activity : The compound has shown efficacy in reducing inflammatory markers in vitro.
- Analgesic Effects : Pain models indicate that it may modulate pain pathways, providing relief in acute pain scenarios.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
-
Breast Cancer Study :
- A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to controls.
- The study reported an IC50 value of 27.6 µM, indicating potent activity against this breast cancer cell line.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound led to a reduction in edema and inflammatory cytokines.
- Results indicated a potential application for treating inflammatory diseases.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide?
The synthesis of this compound involves multi-step reactions, including coupling of methoxy-substituted phenyl groups with thiophene-containing acetamide intermediates. Critical parameters include:
- Reagent selection : Use of coupling agents like EDC/HOBt for amide bond formation to minimize side reactions .
- Temperature control : Maintaining low temperatures (0–5°C) during sensitive steps (e.g., acylation) to prevent hydrolysis of intermediates .
- Purification methods : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity product .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.5:1 molar ratio of acyl chloride to amine) and reaction times (4–6 hours for amidation) .
Basic: How are structural and purity characteristics validated for this compound?
Validation relies on analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–3.9 ppm; thiophene protons at δ 6.9–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ = 430.2; observed = 430.2 ± 0.1) .
- Infrared Spectroscopy (IR) : Peaks at 1667 cm⁻¹ (C=O stretch) and 611 cm⁻¹ (C-S bond in thiophene) confirm functional groups .
- HPLC : Purity >95% confirmed using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from:
- Assay variability : Standardize in vitro models (e.g., IC₅₀ values in MCF-7 vs. HeLa cells) and control for cell passage number .
- Structural analogs : Compare activity of derivatives (e.g., substitution at the 5-methylthiophene position) to isolate pharmacophores .
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Dose-response validation : Replicate studies with independent batches to confirm EC₅₀ trends .
Advanced: What methodologies are used to study the compound’s interaction with biological targets?
Mechanistic studies employ:
- Molecular docking : Predict binding to enzymes (e.g., COX-2 or tyrosine kinases) using software like AutoDock Vina, with validation via mutagenesis .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 2.3 µM for COX-2) .
- Enzyme inhibition assays : Monitor activity via fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide for β-glucuronidase) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by thermal stabilization of proteins .
Advanced: How does the 3,4-dimethoxyphenyl moiety influence pharmacokinetic properties?
The substituent impacts:
- Lipophilicity : LogP increases by ~0.5 units compared to non-methoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : Methoxy groups resist CYP450-mediated oxidation, extending half-life in hepatic microsomes (t₁/₂ = 45 mins vs. 22 mins for des-methyl analogs) .
- Plasma protein binding : >90% binding observed via equilibrium dialysis, requiring dose adjustments in vivo .
Advanced: What strategies mitigate synthetic challenges in heterocyclic ring formation?
Key issues in forming the 5-methylthiophene and acetamide linkage include:
- Regioselectivity : Use directing groups (e.g., boronates) to control coupling positions in Suzuki-Miyaura reactions .
- Side reactions : Add molecular sieves to absorb water during amidation, preventing hydrolysis .
- Catalyst optimization : Pd(PPh₃)₄ (5 mol%) improves yields in cross-coupling steps (from 45% to 72%) .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of thiophene and methoxy groups .
- Light protection : Use amber vials to avoid photodegradation, as UV exposure degrades acetamide bonds .
- Solvent : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers to prevent hydrolysis .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize analogs .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability (e.g., reduce P-gp efflux ratio from 8.2 to 3.1) .
- Free-energy perturbation (FEP) : Predict binding affinity changes (ΔΔG) for methyl or halogen substitutions .
Advanced: What analytical approaches detect degradation products under stress conditions?
- Forced degradation studies : Expose to heat (60°C), acid (0.1 M HCl), and UV light, then analyze via LC-MS:
- Hydrolysis : Detect deacetylated product (m/z 388.1) .
- Oxidation : Identify sulfoxide derivatives (m/z 446.2) using H₂O₂ .
- Stability-indicating methods : Develop HPLC gradients resolving degradation peaks within 15 minutes .
Advanced: How do researchers address discrepancies in reported synthetic yields?
Variability (e.g., 50–75% yields) arises from:
- Reagent purity : Use freshly distilled DMF to avoid amine contamination in coupling steps .
- Workup protocols : Optimize pH during extraction (pH 7–8) to prevent emulsion formation .
- Scale-up effects : Pilot continuous flow systems to maintain reaction homogeneity at >10 g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
